Product packaging for Disperse brown 4(Cat. No.:CAS No. 12223-16-4)

Disperse brown 4

Cat. No.: B078617
CAS No.: 12223-16-4
M. Wt: 478.1 g/mol
InChI Key: WZYPIHOBHDXNJL-UHFFFAOYSA-N
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Description

Disperse Brown 4 is a commercially significant azo dye belonging to the disperse dye class, primarily employed in the coloration of synthetic hydrophobic fibers such as polyester, acetate, and nylon. Its research value is paramount in the fields of textile science and polymer chemistry, where it serves as a key agent for investigating dyeing kinetics, adsorption isotherms, and colorfastness properties like wash, light, and rub resistance. The mechanism of action involves the application of the dye from a fine aqueous dispersion at elevated temperatures, where the hydrophobic dye molecules diffuse into the thermoplastic fiber matrix and are retained through strong non-ionic forces, including hydrogen bonding and dipole-dipole interactions. Beyond its primary application, this compound is also utilized as a model compound in environmental research for studying the adsorptive removal of dyes from industrial wastewater using novel substrates and for developing advanced oxidation processes for effluent treatment. This high-purity grade ensures consistent, reproducible results for rigorous laboratory analysis and experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrCl2N4O4 B078617 Disperse brown 4 CAS No. 12223-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2N4O4/c17-12-7-11(23(26)27)9-14(19)16(12)21-20-15-2-1-10(8-13(15)18)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPIHOBHDXNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066203
Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Molecular Weight

478.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17464-91-4, 12223-16-4
Record name 2,2′-[[4-[2-(2-Bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis-
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Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Record name 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis
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Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes for Disperse Brown 4 and Related Azo Dyes

The conventional synthesis of disperse azo dyes, including this compound, is a well-established two-stage process. This process is characterized by diazotization followed by an azo coupling reaction. fishersci.at

The specific manufacturing process for this compound involves the diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. wikipedia.orgnih.gov

Diazotization: This initial step involves the conversion of a primary aromatic amine, known as the diazo component, into a reactive diazonium salt. why.gr This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). why.gr The reaction is performed under controlled, cold conditions, generally between 0–5 °C, to ensure the stability of the diazonium salt, as these salts can be unstable and decompose at higher temperatures. sigmaaldrich.comwikipedia.org

Azo Coupling: Following its formation, the unstable diazonium salt is immediately reacted with a coupling component. fishersci.at This component is an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. fishersci.at The diazonium salt acts as an electrophile in a reaction that results in the formation of a characteristic azo group (-N=N-), which links the two aromatic fragments and functions as the chromophore responsible for the dye's color. wikipedia.org For the synthesis to proceed efficiently, the pH is adjusted to be weakly acidic. wikipedia.org

Table 1: Conventional Synthesis Parameters for Azo Dyes

Parameter Condition Rationale
Diazotization Temp. 0–5 °C Prevents decomposition of the unstable diazonium salt. sigmaaldrich.comwikipedia.org
Diazotization Reagents NaNO₂ + HCl In situ generation of nitrous acid for the reaction. why.gr
Coupling pH Weakly Acidic Ensures stability of the dye during the coupling process. wikipedia.org
Coupling Component Electron-rich aromatics Acts as a nucleophile to react with the diazonium salt. fishersci.at

The versatility of azo dye synthesis allows for the incorporation of a wide variety of precursors, including heterocyclic compounds, to produce dyes with specific properties. Dyes derived from heterocyclic amines are noted for their exceptional brightness and high tinctorial strength compared to those derived from simpler anilines. rmreagents.comuni.lu

Arylazophenols: Novel disperse dyes with shades ranging from yellowish-brown to dark yellowish-brown have been synthesized from arylazophenol precursors. nih.govresearchgate.net The general route involves creating enaminones, which are then coupled with a diazonium salt. nih.gov The resulting intermediate is then reacted with another compound, such as acetone, to form the final arylazophenol-based disperse dye. nih.gov These dyes have been applied to polyester (B1180765) fabrics, demonstrating good fastness properties. chem960.com

Aminopyrazoles: Aminopyrazoles are versatile and readily available precursors for a range of disperse dyes. nih.gov The synthetic pathway can involve coupling a diazonium salt (like p-hydroxybenzenediazonium chloride) with compounds such as malononitrile, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form an 4-arylazo-5-aminopyrazole intermediate. nih.govnih.gov This intermediate can be further condensed with other reagents to create more complex pyrazolopyrimidine structures, yielding a variety of color shades. nih.govnih.gov The use of aminopyrazole derivatives has led to the development of dyes with good sublimation fastness and deep shades on polyester. nih.gov

Advanced and Sustainable Synthesis Approaches for Disperse Dyes

In response to growing environmental concerns, research has focused on developing advanced and more sustainable methods for synthesizing disperse dyes. These approaches aim to reduce reaction times, increase yields, minimize waste, and avoid the use of harsh or toxic substances.

Microwave irradiation has emerged as a powerful tool in organic synthesis and has been successfully applied to the production of disperse dyes. idrblab.netinvivochem.cn Unlike conventional heating, microwave energy offers rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. fishersci.nouni.lu

Numerous studies have demonstrated that microwave-assisted synthesis can produce disperse dyes in a matter of minutes, compared to the hours often required for traditional methods. nih.govsigmaaldrich.com This technique not only shortens reaction times but also frequently leads to higher product yields and is compatible with the principles of green chemistry. invivochem.cn Microwave energy has been used in various stages of dye production, including one-pot reactions to create complex heterocyclic disperse dyes like 4-hydroxyphenylazopyrazolo[1,5-a]pyrimidines. idrblab.netfishersci.ca

Table 2: Comparison of Synthesis Methods for Disperse Dyes

Method Reaction Time Yield Environmental Impact
Conventional Heating Hours nih.gov Often lower Higher energy consumption, potential for more side products.
Microwave-Assisted Minutes nih.govsigmaaldrich.com Generally higher invivochem.cn Reduced energy use, faster processing, often cleaner reactions. fishersci.no

Green chemistry principles are increasingly being applied to the synthesis of azo dyes to create more environmentally friendly processes. wikipedia.org These protocols focus on reducing pollution and improving efficiency.

One significant approach is the development of solvent-free reactions, often conducted by grinding the reactants together at room temperature. wikipedia.orgfishersci.fi This method has been proven to be simple, rapid, and cost-effective. fishersci.co.uk To facilitate these reactions, solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, have been employed. fishersci.fifishersci.co.uk A key advantage of these catalysts is their reusability, which minimizes waste and cost. fishersci.fi

Other sustainable strategies include the development of continuous production processes, which can lower the environmental footprint by reducing water usage compared to traditional batch processes. smolecule.com Additionally, high-temperature dyeing techniques can improve dye uptake by the fabric, which means less dye remains in the wastewater, simplifying effluent treatment and allowing for the potential reuse of the dyebath. nih.govfishersci.nosynhet.com

Molecular Structure Property Relationships and Computational Investigations

Elucidating the Influence of Molecular Architecture on Performance Characteristics

The molecular architecture of Disperse Brown 4 is the foundation of its color, dyeing behavior, and fastness properties. Its structure features a central azo group (-N=N-), which acts as the primary chromophore responsible for its color. This azo bridge connects two substituted aromatic rings. The specific nature and position of the substituents on these rings, such as bromo, chloro, and nitro groups, are critical in modulating the electronic properties of the molecule and, consequently, its interaction with light and textile fibers.

The performance of a disperse dye is largely dictated by its ability to exist as a fine dispersion in an aqueous dyebath and its affinity for hydrophobic fibers like polyester (B1180765). The non-ionic nature of disperse dyes, including this compound, is a key structural feature that contributes to their low water solubility and suitability for these applications. The size and shape of the dye molecule, along with the presence of polar and non-polar groups, influence its dyeing kinetics and equilibrium on the fiber. For instance, van der Waals forces and hydrogen bonding are potential mechanisms for dye-fiber interaction, and the specific functional groups on the this compound molecule will dictate the strength and nature of these interactions.

Theoretical Modeling and Computational Chemistry Approaches

To systematically understand the link between the molecular structure of this compound and its performance, researchers can employ a range of theoretical modeling and computational chemistry techniques. These in silico methods provide a detailed view of the electronic and geometric properties of the dye molecule, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Chromophore Design

Furthermore, DFT enables the calculation of electronic properties that are directly related to the dye's color and stability. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. This HOMO-LUMO gap is indicative of the energy required to excite an electron, which corresponds to the absorption of light in the visible spectrum. By calculating the HOMO-LUMO gap, DFT can help predict the wavelength of maximum absorption (λmax) and thus the color of the dye. For azo dyes, a smaller energy gap often correlates with good reactivity and strong interactions with fibers. researchgate.net

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of electronic excited states, allowing for the theoretical calculation of the UV-Vis absorption spectrum. nih.gov This can be used to validate experimental findings and to understand the nature of the electronic transitions that give rise to the dye's color. nih.gov Computational studies on similar disperse dyes have shown that DFT can also be used to assess the stability of different tautomeric forms, such as the azo and hydrazone forms, which can coexist in azo dyes and influence their final shade and properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built upon the principle that the properties of a chemical are a function of its molecular structure.

For this compound, QSAR models could be employed to predict its potential environmental fate and toxicological profile. dergipark.org.tr For instance, by analyzing a dataset of structurally similar azo dyes with known toxicity, a QSAR model can be developed to predict the potential for this compound to exhibit properties such as skin sensitization or mutagenicity. dergipark.org.tr The OECD QSAR Toolbox is a well-known software that can be used for such predictions, often employing a read-across approach from similar chemical structures. dergi-fytronix.com

A Comprehensive Analysis of this compound: Application Sciences and Dyeing Performance

The study of disperse dyes is fundamental to the coloration of synthetic hydrophobic fibers. This article provides a detailed examination of the application sciences and dyeing performance research related to the chemical compound this compound, focusing on its interaction with various textile substrates and the optimization of dyeing technologies.

Application Sciences and Dyeing Performance Research

Optimization of Dyeing Processes and Innovative Technologies

Supercritical Carbon Dioxide (scCO2) Dyeing Systems

The use of supercritical carbon dioxide (scCO2) as a dyeing medium represents a significant advancement in textile processing, offering an alternative to traditional water-based methods. mdpi.commdpi.com This "waterless" dyeing technique is particularly well-suited for hydrophobic fibers like polyester and nonionic dyes such as disperse dyes. mdpi.com In its supercritical state (above 31.1 °C and 73.8 bar), carbon dioxide exhibits properties of both a liquid and a gas, acting as a solvent with high diffusivity and low viscosity, which allows for excellent penetration into the fiber structure. ijcmas.comnih.gov

Comprehensive Evaluation of Dyeing Performance Parameters

A thorough assessment of a dye's performance is critical for its commercial application. This involves quantifying its ability to produce a strong, level, and durable color on a given substrate.

Color Strength and Depth of Shade Quantification (e.g., K/S Values)

The color strength, or tinctorial strength, of a dyed fabric is quantitatively expressed by the K/S value. This value is calculated using the Kubelka-Munk equation, K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption. researchgate.net The K/S value is directly proportional to the concentration of colorant in the substrate, providing a standardized measure of the depth of shade.

The color strength of disperse dyes on polyester is highly dependent on dyeing parameters such as temperature, time, pH, and dye concentration. dymachem.com Studies on various azo disperse dyes have shown that K/S values on polyester fabrics increase with rising dyeing temperatures (e.g., from 90°C to 130°C), as higher temperatures increase dye uptake and diffusion into the fiber. mdpi.comdymachem.comnih.gov For example, a study of novel brown azo disperse dyes on polyester fabric reported varying K/S values based on the dye's specific molecular structure. One brown dye (designated as dye 4) yielded a K/S value of 17.78 when applied at a 2% shade. researchgate.net Another investigation found that ideal conditions for a different brown disperse dye (also designated dye 4) to achieve an excellent color strength (K/S = 26) were a dyeing time of 30 minutes at 110°C and a pH of 8. dymachem.com

Table 1: Example K/S Values for Brown and Related Disperse Dyes on Polyester

This table presents findings from various studies on different disperse dyes to illustrate typical color strength values. The specific C.I. names were not always provided in the source material.

Dye Description in StudyK/S ValueDyeing ConditionsSource
Brown (Dye 4)17.782% Shade, 130°C researchgate.net
Yellowish-brown (Dye 3)13.332% Shade, 130°C researchgate.net
Disperse Dye 4263% Shade, 110°C, 30 min, pH 8 dymachem.com
Yellow Brown S-2RFLVaries with concentration100°C koreascience.kr

Levelness and Uniformity Assessments on Dyed Materials

Achieving a level, or uniform, dyeing is a primary goal in textile processing. Uneven dyeing can result from variations in the dyeing rate, poor dye migration, or incompatibility between dyes in a mixture. nih.gov Leveling agents are often employed to control the exhaustion of disperse dyes onto polyester, especially under high-temperature conditions. colorfuldyes.com These agents can act by forming temporary complexes with the dye molecules, ensuring a more gradual and controlled uptake by the fiber, which promotes uniformity. colorfuldyes.comworlddyevariety.com

Research on the compatibility of dye mixtures containing C.I. Disperse Brown 1, C.I. Disperse Orange 25, and C.I. Disperse Orange 30 on polyester highlights the importance of dyeing assistants. nih.gov In the absence of a leveling agent, dyes in a mixture can exhaust at different rates, leading to changes in hue during the dyeing cycle. The addition of a nonionic leveling agent was shown to substantially improve the compatibility of the dye mixture, resulting in a uniform build-up of color and a consistent hue from the beginning to the end of the dyeing process. nih.gov This is achieved by slowing the initial dye uptake, allowing for better migration and distribution over the fiber surface. nih.gov

Investigations into Color Fastness Properties

Color fastness refers to the resistance of a dyed material to fading or color transfer (staining) when exposed to various environmental factors, such as light and washing.

Light Fastness Evaluations

Light fastness is a critical property, particularly for textiles intended for apparel and upholstery. It is assessed by exposing dyed samples to a standardized artificial light source that mimics natural sunlight. The results are rated against a set of blue wool references (from 1 to 8), where a higher number indicates better fastness. The standard test method is ISO 105-B02. For C.I. Disperse Brown 1, a representative red-light brown dye, a light fastness rating of 5-6 has been reported, which is considered good to very good for many textile applications.

Washing Fastness Assessment

Washing fastness measures the durability of the color to repeated laundering. The test, such as ISO 105-C06, involves washing the dyed sample with a standard detergent and assessing two outcomes: color change (fading) of the sample and color transfer (staining) onto adjacent undyed fabrics (e.g., cotton, polyester). Both are rated on a grey scale from 1 (poor) to 5 (excellent). C.I. Disperse Brown 1 demonstrates good washing fastness on polyester.

Table 2: Fastness Properties of C.I. Disperse Brown 1 on Polyester Fabric

Fastness PropertyTest StandardRating (Fading)Rating (Staining)Source
Light FastnessISO5-6N/A
Washing FastnessISO4-54-5
Perspiration FastnessISO4-55
Ironing FastnessISO4-54-5
Rubbing and Perspiration Fastness Studies

The resistance of a dye to color loss or transfer due to friction (rubbing) and contact with simulated human sweat (perspiration) is a critical measure of its performance on a fabric. For this compound, studies have evaluated these properties using standardized ISO (International Organization for Standardization) methods. The fastness is typically rated on a greyscale from 1 (very poor) to 5 (excellent).

Research findings indicate that this compound demonstrates a high level of fastness to perspiration. worlddyevariety.comchemicalbook.com When tested for perspiration, the fading of the dye is rated at 5, signifying excellent resistance to color change. worlddyevariety.comchemicalbook.com The staining on adjacent fabrics is rated between 4 and 5, indicating very good to excellent resistance to transferring color. worlddyevariety.comchemicalbook.com

While direct rubbing fastness data for C.I. This compound is not explicitly detailed in the provided search results, related disperse brown dyes show very good performance. For instance, Disperse Brown 27 has a rubbing fastness rating of 4-5. tiankunchemical.commade-in-china.com Similarly, washing fastness, which involves both mechanical action and chemical exposure, is rated between 4 and 5 for both fading and staining for this compound, suggesting good durability to mechanical action comparable to rubbing. worlddyevariety.comchemicalbook.com

The following table summarizes the perspiration and washing fastness properties of this compound based on ISO test standards.

Table 1: Perspiration and Washing Fastness of this compound

Fastness Test Property Rating
Perspiration Fastness Fading 5
Stain 4-5
Washing Fastness Fading 4-5
Stain 5

Data sourced from ISO standard tests. worlddyevariety.comchemicalbook.com

Thermal Stability and Sublimation Fastness in Dyed Fabrics

The thermal stability of a disperse dye is crucial, especially given that polyester, its primary substrate, is often subjected to high temperatures during the dyeing process (thermosol dyeing) and subsequent treatments like ironing. Sublimation, the process where a dye transitions directly from a solid to a gas, is a key concern as it can lead to color loss and staining of other materials during storage or heat setting.

This compound, an azo-based dye, is noted to have good thermal properties. researchgate.net Its fastness to ironing, a direct measure of its stability upon contact with a hot surface, is rated between 4 and 5 for fading and 4 for staining. worlddyevariety.comchemicalbook.com This indicates that the dye maintains its color well and has a low tendency to transfer to the iron or adjacent fabrics under typical ironing conditions. worlddyevariety.comchemicalbook.com

Sublimation fastness is another critical parameter for disperse dyes. While specific sublimation ratings for C.I. This compound were not found, related high-temperature disperse browns, such as the "Skycron® Disperse Brown TXF Series" and "Disperse Brown S-BS", exhibit a sublimation fastness rating of 4-5. made-in-china.commade-in-china.com This high rating is essential for maintaining the integrity of the dyed fabric during heat treatments and ensuring that the color remains vibrant and does not contaminate other textiles. Generally, disperse dyes with higher molecular weight, such as those containing halogen atoms like this compound, tend to have improved sublimation fastness.

The thermal properties are summarized in the table below.

Table 2: Thermal and Sublimation Fastness of this compound

Fastness Test Property Rating
Ironing Fastness Fading 4-5
Stain 4
Sublimation Fastness Change in Color 4-5 (Typical for similar high-energy disperse browns) tiankunchemical.commade-in-china.commade-in-china.commade-in-china.com

Data sourced from ISO standard tests and related product information. worlddyevariety.comchemicalbook.com

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways of Disperse Brown 4

Biodegradation is a key process that determines the persistence of organic compounds in the environment. For azo dyes like this compound, this process involves the metabolic activities of various microorganisms.

Fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of dyes, including azo dyes. tandfonline.com These fungi produce powerful extracellular enzymes that can break down complex organic molecules. tandfonline.com Fungal species such as Aspergillus niger, Trametes versicolor, and Phanerochaete chrysosporium are known for their dye-degrading capabilities. tandfonline.com The degradation mechanism often involves the adsorption of the dye onto the fungal biomass followed by enzymatic breakdown. nih.gov

Bacteria also play a significant role in dye degradation, especially under anaerobic (oxygen-free) conditions. nih.gov Bacterial consortia are often more effective than single strains because they can perform a wider range of metabolic activities. tandfonline.comresearchgate.net Strains of Bacillus, Pseudomonas, and Aeromonas have been identified as effective in decolorizing azo dyes. researchgate.netmdpi.com The initial step in bacterial degradation of azo dyes is typically the reductive cleavage of the azo bond (–N=N–). nih.gov

Table 1: General Microbial Degradation of Azo Dyes

Microorganism Type Typical Genera Primary Degradation Environment Key Mechanism
Fungi Aspergillus, Trametes, Phanerochaete Aerobic Extracellular enzymatic oxidation
Bacteria Bacillus, Pseudomonas, Aeromonas Anaerobic (initial), Aerobic (secondary) Reductive cleavage of azo bond

| Microbial Consortia | Mixed Fungal-Bacterial | Sequential Anaerobic/Aerobic | Synergistic metabolic pathways |

This table presents generalized findings for azo dyes due to the lack of specific data for this compound.

The enzymatic breakdown of azo dyes is a primary mechanism of microbial degradation. The key enzymes involved are oxidoreductases, such as laccases and ligninolytic peroxidases (lignin peroxidase and manganese peroxidase). tandfonline.com

Laccase: This copper-containing oxidase enzyme can decolorize azo dyes through a free-radical mechanism that avoids the formation of toxic aromatic amines. researchgate.netijplantenviro.com Laccases oxidize the phenolic groups of the dye molecules. ijplantenviro.com While fungal laccases are widely studied, bacterial laccases are also gaining attention for their stability under harsh conditions. biorxiv.org

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These heme-containing peroxidases are produced primarily by fungi and are highly effective in degrading complex aromatic compounds, including dyes. tandfonline.comnih.gov They require hydrogen peroxide to catalyze the oxidation of a wide range of substrates. ijplantenviro.com LiP can oxidize non-phenolic parts of the dye molecule, while MnP targets phenolic structures. nih.gov

Azoreductase: This enzyme, commonly found in bacteria, catalyzes the reductive cleavage of the azo bond, which is the initial step in the anaerobic degradation of azo dyes. mdpi.com This reaction breaks the dye molecule into smaller aromatic amines. mdpi.com

The degradation kinetics of azo dyes differ significantly between anaerobic and aerobic environments.

Anaerobic Degradation: Under anaerobic conditions, the primary reaction is the reductive cleavage of the azo bond (–N=N–), leading to the decolorization of the dye. lu.sebioline.org.br This process results in the formation of aromatic amines. lu.sebioline.org.br This step is generally faster than aerobic degradation for azo dyes. tandfonline.com While the color is removed, the resulting amines can be colorless but are often more toxic and persistent than the parent dye. researchgate.net

Aerobic Degradation: Azo dyes are typically resistant to degradation under aerobic conditions. lu.se However, the aromatic amines produced during anaerobic degradation can often be mineralized (broken down into simpler inorganic compounds like CO₂, H₂O, and mineral salts) by aerobic microorganisms. lu.seresearchgate.net

Therefore, a sequential anaerobic-aerobic treatment is considered the most effective strategy for the complete mineralization of azo dyes. bioline.org.brresearchgate.net The anaerobic stage achieves decolorization, and the subsequent aerobic stage breaks down the potentially hazardous aromatic amines. bioline.org.brresearchgate.net For this compound, it is expected that anaerobic degradation in sediments would be much faster than aerobic biodegradation, with half-lives in the order of days. tandfonline.com

Table 2: Comparison of Anaerobic and Aerobic Degradation of Azo Dyes

Condition Primary Reaction Key Outcome Products Relative Speed
Anaerobic Reductive cleavage of azo bond Decolorization Aromatic amines Fast

| Aerobic | Oxidation | Mineralization of amines | CO₂, H₂O, inorganic ions | Slow (for parent dye), necessary for amine breakdown |

This table presents a generalized comparison for azo dyes due to the lack of specific kinetic data for this compound.

Photodegradation Kinetics and Product Analysis

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation.

This compound, like other azo dyes, is susceptible to photodegradation upon exposure to UV light. The azo bond can undergo cis-trans isomerization and eventual scission under UV irradiation, which affects the dye's light fastness. This process contributes to the fading of the dye on textiles. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances in the environment. jocpr.com The process often involves the generation of highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which attack the dye molecule. jocpr.com

Specific studies identifying the photodegradation intermediates of this compound have not been reported. However, the general mechanism of azo dye photodegradation suggests that the initial step is the cleavage of the azo bond. This would lead to the formation of various aromatic compounds. Based on the structure of this compound, potential intermediates from photodegradation could include nitroso derivatives and various chlorinated and brominated aromatic amines. The complete mineralization of the dye through photodegradation would ultimately yield carbon dioxide, water, and inorganic ions like chloride, bromide, and nitrate.

Table 3: Chemical Compounds Mentioned

Compound Name PubChem CID
This compound 79930
Laccase N/A (Enzyme)
Lignin Peroxidase N/A (Enzyme)
Manganese Peroxidase N/A (Enzyme)
Azoreductase N/A (Enzyme)
Hydrogen Peroxide 784
Carbon Dioxide 280
Water 962

Advanced Chemical Degradation Methodologies for Effluent Treatment

To mitigate the environmental impact of textile effluents containing this compound, several advanced chemical degradation methods have been investigated. These technologies aim to decolorize the dye and break down its complex aromatic structure into simpler, less harmful compounds.

Electrocoagulation (EC) is an electrochemical method that has proven effective for treating wastewater containing disperse dyes. icrc.ac.ir The process involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of aluminum (Al) or iron (Fe). These metal ions hydrolyze to form various monomeric and polymeric hydroxide (B78521) species, which destabilize and aggregate the dye particles, leading to their removal from the solution. canada.ca

A study specifically investigating the decolourisation of a synthetic Disperse Brown dye solution found that both aluminum and iron electrodes were highly effective. canada.camst.dk Optimal working conditions were established to maximize dye removal efficiency. For a 50 mg/L dye solution, a current density of 30-37.5 mA/cm², a conductivity of 1 mS/cm, and an initial pH of 7.5 were identified as optimal. canada.camst.dk Under these conditions, aluminum electrodes achieved a 95% removal rate within the first 5 minutes, attributed to the rapid formation of sufficient aluminum hydroxide (Al(OH)₃) flocs. canada.ca Iron electrodes also performed well, though the process was slightly slower. The EC process demonstrates high efficiency with short reaction times and avoids the need for additional chemicals. canada.ca

Table 1: Optimal Conditions for Electrocoagulation of Disperse Brown Dye

ParameterOptimal Value (Aluminum Electrode)Optimal Value (Iron Electrode)Removal Efficiency (50 mg/L dye)
Current Density 37.5 mA/cm²30 mA/cm²>95%
Conductivity 1 mS/cm1 mS/cm>95%
Initial pH 7.57.5>95%
Reaction Time 5 min>5 min>95%

Data sourced from Bektas et al., 2019. canada.ca

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily the hydroxyl radical (•OH), to non-selectively oxidize recalcitrant organic pollutants like this compound. rsc.orgnih.gov Common AOPs include ozonation, Fenton and photo-Fenton reactions, and photocatalysis. rsc.orgnih.gov

Ozonation : This process uses ozone (O₃) as a powerful oxidant. The ozone can react directly with the dye molecule or decompose to form hydroxyl radicals, both of which can cleave the chromophoric groups (such as the -N=N- azo bond) responsible for the color. witpress.comzenodo.org While some studies suggest disperse dyes can be resistant to ozone alone, its effectiveness can be significantly enhanced by combining it with hydrogen peroxide (H₂O₂) or UV light, which promotes the generation of hydroxyl radicals. icrc.ac.irwitpress.com For "Basic Brown 4," a similar azo dye, ozonation was effective for color removal, with the degradation following pseudo-first-order kinetics. zenodo.org

Fenton and Photo-Fenton Processes : The Fenton reaction involves the generation of hydroxyl radicals from the reaction between hydrogen peroxide and ferrous ions (Fe²⁺) in acidic conditions. rsc.orgresearchgate.net This method is effective for degrading various dye types, leading to significant color and Chemical Oxygen Demand (COD) reduction. walshmedicalmedia.com Studies on other disperse dyes have shown COD reductions of over 75%. walshmedicalmedia.com The photo-Fenton process enhances this reaction by using UV-Vis light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. ajol.infoscielo.org.za

Photocatalysis : This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. banglajol.inforesearchgate.net These lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade the dye molecules adsorbed on the catalyst surface. banglajol.info

Reductive Degradation : The most vulnerable part of the this compound molecule is its azo linkage. Under anaerobic (oxygen-deficient) conditions, this bond can be broken through reductive cleavage. nih.govmst.dk This process, often mediated by microorganisms in sediments or sludge, results in the decolorization of the dye and the formation of constituent aromatic amines, which may themselves be subject to further degradation. nih.govmst.dk Chemical reduction can also be achieved using agents like sodium dithionite.

Environmental Persistence and Mobility Investigations

The environmental behavior of this compound is largely dictated by its inherent chemical properties, such as low water solubility and high hydrophobicity.

Due to their low water solubility and hydrophobic nature, azo disperse dyes like this compound exhibit a strong tendency to partition from the water column and adsorb to solid matrices. mst.dkmst.dk If released into aquatic systems, a significant portion of the dye is expected to bind to suspended particles and ultimately accumulate in the sediment. canada.cagazette.gc.ca Similarly, if released to land, for instance through the application of sewage sludge, the dye is expected to show low mobility and remain in the soil. canada.cacanada.ca This strong adsorption is a primary mechanism for its removal from water but leads to its persistence in soil and sediment, where it can be slowly degraded under anaerobic conditions. mst.dkgazette.gc.ca The high octanol-water partition coefficients (log Kₒw) predicted and measured for this class of dyes, typically ranging from 3.4 to 5.7, confirm this strong affinity for organic matter and solid phases over water. canada.cagazette.gc.ca

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Based on its high hydrophobicity and log Kₒw values, this compound would theoretically have a potential to bioaccumulate in the fatty tissues of organisms. mst.dk

Table 2: Experimental Bioconcentration Factors (BCF) for Analogue Disperse Dyes in Fish

Analogue DyeTest OrganismExposure Conc. (mg/L)BCF (L/kg)
Disperse Orange 73 Common carp0.10.8–14
Disperse Orange 73 Common carp0.01< 2.5–11
Disperse Red 167 Common carp0.1< 0.3–1.1
Disperse Red 167 Common carp0.01< 3.3–7.4
Disperse Yellow 163 Common carp0.130–49
Disperse Yellow 163 Common carp0.0126–47

Data sourced from a screening assessment report citing Japan's Ministry of International Trade and Industry (MITI), 1992. researchgate.net

In the absence of extensive experimental data for every chemical, computational models are crucial tools for assessing environmental risk. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. mst.dk

The U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™ is a widely used QSAR-based software package for this purpose. epa.gov EPI Suite™ can estimate key parameters for this compound and other data-poor chemicals, including:

Octanol-water partition coefficient (log Kₒw)

Water solubility

Soil and sediment adsorption coefficient (Kₒc)

Bioconcentration factor (BCF)

Atmospheric half-life

Biodegradation probability epa.gov

Toxicological and Ecotoxicological Assessments

Human Health Impact Research

A 2008 screening assessment by Canadian authorities on the substance, referred to as Disperse Brown 1:1, noted that it was not identified as posing a high hazard to human health based on classifications by other national or international agencies for carcinogenicity, genotoxicity, developmental toxicity, or reproductive toxicity. canada.ca

Dermal Sensitization and Allergic Contact Dermatitis Investigations

Specific studies investigating the potential of Disperse Brown 4 to cause dermal sensitization or allergic contact dermatitis were not found in publicly accessible literature. While disperse dyes as a class are recognized as potential skin sensitizers, with some individuals developing allergic reactions from contact with dyed textiles, no specific data for this compound is available. nih.govdergi-fytronix.com

Carcinogenicity and Mutagenicity Studies, Focusing on Aromatic Amine Metabolites

There is a lack of specific carcinogenicity and mutagenicity studies for this compound. As an azo dye, there is a theoretical potential for it to break down into aromatic amines, some of which can be hazardous. canada.ca One analysis inferred that this compound could have potential nitroaniline byproducts due to its structure, but this requires empirical validation. However, a Canadian screening assessment did not identify it as a high hazard for carcinogenicity or genotoxicity based on classifications from other agencies. canada.ca

In Vitro Cellular Toxicity Studies (e.g., Cell Viability, Mitochondrial Function)

No specific in vitro studies on the cellular toxicity of this compound, such as its effects on cell viability or mitochondrial function, were identified in the available literature.

Ecotoxicological Impact on Biological Systems

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Daphnia magna, Algae)

Effects on Microbial Populations and Their Metabolic Activities

No studies specifically investigating the effects of this compound on microbial populations or their metabolic activities were found. In general, azo dyes can be resistant to aerobic degradation and may impact microbial activities in wastewater treatment and the wider environment. mst.dk For instance, some azo dyes have been shown to be inhibitory to microbial oxidation processes. mst.dk

Phytotoxicity Assessments (e.g., Seed Germination Inhibition)

Generally, the impact of textile effluents containing dyes on seed germination can be attributed to high concentrations of dissolved solids, which can disrupt the osmotic balance of the seed. ijcmas.com The germination rate and subsequent growth of seedlings, including root and shoot length, are common parameters measured in such studies. ijcmas.comnih.gov For instance, studies on other dyes have shown that the presence of the dye can inhibit seed germination, while the biodegraded metabolites of the dye may show reduced or no phytotoxicity, allowing for successful germination. nih.gov

In the broader context of azo dyes, research has demonstrated that effluents from dyeing industries can adversely affect soil fertility and plant growth. ijcmas.comresearchgate.net These effects are often concentration-dependent. The carcinogenicity and mutagenicity of some dyes mean that their presence in the environment can lead to reduced germination rates and hindered growth of crop plants. ijcmas.com To ascertain the specific phytotoxic effects of this compound, dedicated studies on its impact on the germination and development of various plant species would be necessary.

Risk Assessment and Regulatory Science Frameworks

The risk assessment of chemical compounds like this compound involves evaluating their potential hazards to human health and the environment. This is guided by various regulatory frameworks and scientific methodologies.

Compliance with Restricted Substance Lists (RSLs) and International Regulatory Standards

Restricted Substance Lists (RSLs) are established by brands, retailers, and industry groups to control or eliminate the use of hazardous substances in products. These lists are often based on international regulations and scientific evidence.

Disperse dyes as a class are frequently included in RSLs due to concerns about their potential to cause allergic reactions. q4cdn.combestseller.com For example, the AFIRM Group (Apparel and Footwear International RSL Management Group) and other similar bodies maintain RSLs that restrict certain disperse dyes in apparel, footwear, and home textiles. afirm-group.comafirm-group.com While many RSLs explicitly list "C.I. Disperse Brown 1," the presence of "this compound" is not as commonly documented in publicly available lists. q4cdn.combestseller.comlpp.com It is important for manufacturers to consult the specific RSLs of their clients and relevant legal regulations to ensure compliance.

The bluesign® RSL, for instance, sets limits for consumer safety and defines restrictions for disperse dyes, particularly concerning color fastness to perspiration to minimize skin exposure. bluesign.com Generally, the use of disperse dyes that are classified as sensitizing is prohibited for certain product ranges. bluesign.com

Application of Predictive Toxicology through QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in predictive toxicology to estimate the properties of chemicals based on their molecular structure. dergipark.org.tr These models are valuable for assessing the potential toxicity of substances, thereby reducing the need for animal testing and lowering costs. dergipark.org.tr

For dyes and pigments, the application of QSAR models can be challenging. Experts have noted that many structural classes of dyes, including disperse dyes, are considered "difficult to model" because their complex structures may fall outside the domain of applicability of many QSAR models. canada.ca

Despite these challenges, QSAR is a recognized method for investigating the toxicological properties of azo dyes. researchgate.netdergipark.org.tr Studies have utilized the OECD QSAR Toolbox to predict various toxicological endpoints for aromatic amines (which can be formed from the breakdown of azo dyes) and the dyes themselves. dergipark.org.trdergi-fytronix.com These models can be used to estimate properties such as skin sensitization, mutagenicity, and ecotoxicity. dergipark.org.tr For this compound, computational tools like EPI Suite could potentially be used to estimate its environmental fate, including partition coefficients, biodegradation potential, and bioaccumulation factors, although experimental validation would be recommended. Research on other disperse dyes using QSAR has shown that it is possible to develop models to predict acute toxicity in aquatic organisms like Daphnia magna. researchgate.net

Analytical Methodologies for Characterization and Detection of Disperse Brown 4

The accurate characterization and detection of Disperse Brown 4, a monoazo dye, in various matrices, particularly textiles, are crucial for quality control, environmental monitoring, and forensic science. A multi-faceted analytical approach combining sample preparation, spectroscopic characterization, and chromatographic separation is employed for its unambiguous identification and quantification.

Advanced Research and Emerging Applications

Integration of Disperse Brown 4 with Advanced Materials and Nanotechnology

The synergy between this compound and nanotechnology is paving the way for the development of high-performance textiles with enhanced functionalities. marketresearchintellect.com The incorporation of nanoparticles into the dyeing process has been shown to improve the dye's performance and impart novel properties to the fabric. marketresearchintellect.comacs.org

Textile Functionalization through Nanoparticle Integration (e.g., TiO2, ZnO)

The treatment of polyester (B1180765) fabrics with nanoparticles of titanium dioxide (TiO2) and zinc oxide (ZnO) in conjunction with disperse dyes has been a key area of research. mdpi.comekb.eg These metal oxide nanoparticles, known for their unique physicochemical properties, can be applied to fabrics before or after dyeing. ekb.eg Studies have shown that a post-dyeing treatment of polyester fabrics with ZnO or TiO2 nanoparticles is a promising strategy for producing multifunctional textiles. mdpi.com The nanoparticles adhere to the fabric surface, creating a functional finish that complements the coloration provided by the disperse dye. icrc.ac.irscialert.net

Enhancement of Antimicrobial and UV Protection Properties in Dyed Materials

A significant advantage of integrating nanoparticles like TiO2 and ZnO with this compound is the enhancement of antimicrobial and UV protection properties in the dyed materials. mdpi.comnih.gov Prolonged exposure to ultraviolet (UV) radiation is a known cause of skin cancer, making UV-protective clothing a critical area of development. mdpi.com Polyester fabrics dyed with disperse dyes and subsequently treated with TiO2 or ZnO nanoparticles have demonstrated significantly improved Ultraviolet Protection Factor (UPF) values. mdpi.commdpi.com For instance, research has shown that dyed polyester fabrics treated with TiO2 nanoparticles can exhibit UPF values substantially higher than their untreated counterparts. mdpi.commdpi.com Similarly, the incorporation of these nanoparticles imparts antimicrobial properties to the fabric, making them resistant to the growth of bacteria and fungi. mdpi.comresearchgate.net This is particularly important for textiles that come into close contact with the human body, as they can otherwise provide an ideal environment for microbial growth. nih.gov

Development of Self-Cleaning Textile Technologies

The application of TiO2 and ZnO nanoparticles to textiles dyed with disperse dyes also contributes to the development of self-cleaning fabrics. mdpi.comresearchgate.net This property is attributed to the photocatalytic activity of the nanoparticles, which can break down organic dirt and stains when exposed to light. researchgate.net Research has demonstrated that treating dyed polyester fabrics with these nanoparticles enhances their self-cleaning capabilities, reducing the need for frequent laundering and contributing to water and energy conservation. ekb.egmdpi.com

Exploring Biological Activities of Disperse Dyes Beyond Coloration

Recent research has unveiled that the utility of disperse dyes, including those with a brown hue, extends beyond their traditional role in coloration. researchgate.net Scientists are now investigating their potential biological activities, which could lead to novel applications in the medical field. researchgate.net

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal Properties)

Several studies have highlighted the antimicrobial properties of disperse dyes. nih.govresearchgate.net Azo disperse dyes have been shown to exhibit antibacterial and antifungal activity against a range of microorganisms. ajol.infoiosrjournals.org For example, certain novel disperse dyes have demonstrated biological activity against both bacteria and fungi. ajol.info The antimicrobial efficacy is often evaluated by measuring the zone of inhibition against specific bacterial and fungal strains. nih.govemerald.com Some synthesized disperse dyes have shown positive antimicrobial activities against microorganisms such as E. coli and Candida albicans. nih.gov The presence of certain chemical groups within the dye's structure is thought to contribute to this antimicrobial action. emerald.com

Investigation of Potential Anticancer Activities

Emerging research is exploring the potential of disperse dyes as anticancer agents. sapub.orgresearchgate.net Preliminary in vitro studies have tested the cytotoxicity of specific synthetic disperse dyes against various human cancer cell lines, including those for hepatocellular carcinoma, breast cancer, colon cancer, and lung carcinoma. mdpi.com The IC50 value, which indicates the concentration of a substance needed to inhibit the growth of 50% of cancer cells, is a key metric in these investigations. mdpi.com For instance, one study found that a particular disperse dye exhibited significant activity against several cancer cell lines, while another showed negligible activity. mdpi.com These findings, while preliminary, suggest that certain disperse dyes could serve as lead compounds for the development of new anticancer therapies. researchgate.net

Innovations in Sustainable Dyeing and Wastewater Management

The textile industry is a significant consumer of water and producer of complex wastewater, making sustainable practices a critical area of research. For dyes like this compound, which are applied to hydrophobic fibers, the focus has been on minimizing environmental impact through innovative dyeing processes and effluent treatment.

Strategies for Dye Bath Reuse and Effluent Minimization

A primary strategy to reduce the environmental footprint of dyeing processes involving this compound is the reuse of dye baths. After a dyeing cycle, the remaining dye bath, which contains a significant amount of unfixed dye, auxiliaries, and water, can be reconstituted and used for subsequent dyeings. This practice has been shown to be economically and environmentally beneficial, with potential pollutant and water use reductions of 25% to 50%. psu.edu The key to successful dye bath reuse is the careful analysis of the spent bath to determine the precise amounts of dye, chemicals, and water needed to match the original concentration. psu.edu Minimizing the dilution of the dye bath from processes like overflow cooling is crucial for maximizing the economic and environmental benefits. psu.edu

Effluent minimization strategies also focus on optimizing the dyeing process itself to increase dye exhaustion. High-temperature dyeing methods, for instance, can significantly improve dye uptake by the fabric, thereby reducing the amount of residual dye in the effluent. mdpi.com Research into alkali-stable disperse dyes is also underway, which could reduce the need for large amounts of acid in the dyeing process and simplify wastewater treatment. google.com

Development of Eco-Friendly Dyeing Auxiliaries and Dispersants

Traditional dyeing processes for disperse dyes often rely on a variety of chemical auxiliaries, including carriers to swell the fibers and dispersing agents to keep the dye particles evenly distributed in the water. Many of these conventional auxiliaries are petroleum-based and can be toxic, posing environmental concerns. researchgate.net

Future Directions and Interdisciplinary Research in Disperse Dye Chemistry

The field of disperse dye chemistry is continuously evolving, driven by the need for improved performance, enhanced functionality, and greater sustainability. Future research is poised to integrate advancements from various scientific disciplines.

Design and Synthesis of Novel Chromophores with Enhanced Functionality

The core of any dye is its chromophore, the part of the molecule responsible for color. Researchers are actively designing and synthesizing novel chromophores to create disperse dyes with improved properties. Azo-based chromophores, which are characteristic of many disperse dyes including this compound, continue to be a major focus. tsijournals.com Modifications to the molecular structure, such as the introduction of different substituent groups, can fine-tune the color, fastness properties, and affinity for specific fibers. ajol.infoajol.info

Heterocyclic compounds, such as pyridones and thiophenes, are being incorporated into new dye structures to produce brighter and more varied shades, including yellows, oranges, and browns. rsc.orgnih.gov The synthesis of dyes based on arylazophenols has also yielded novel brown disperse dyes with excellent fastness properties. ajol.infoajol.inforesearchgate.net These new synthetic routes often aim for more environmentally friendly processes, utilizing techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Development of Multifunctional Dyes with Integrated Properties

The concept of "multifunctional" dyes is a significant trend in modern textile chemistry. This involves designing dye molecules that not only impart color but also provide additional functionalities to the fabric. For instance, researchers have successfully synthesized disperse dyes with inherent antimicrobial properties, adding value to the final textile product. mdpi.comresearchgate.net

Other integrated properties being explored include UV protection and self-cleaning capabilities. mdpi.comekb.eg This is often achieved by incorporating specific chemical moieties into the dye structure or by applying nano-particle treatments, such as zinc oxide or titanium dioxide, in conjunction with the dyeing process. mdpi.comekb.eg The development of reactive disperse dyes, which form a covalent bond with the fiber, offers enhanced wash fastness and durability of these integrated functions. sci-hub.seresearchgate.net

Role of Artificial Intelligence and Data Science in Predictive Dye Chemistry

Artificial intelligence (AI) and data science are emerging as powerful tools in the field of dye chemistry. These technologies can be used to predict the properties of new dye molecules before they are synthesized, saving significant time and resources in the research and development process. By analyzing large datasets of existing dyes and their properties, machine learning algorithms can identify patterns and relationships that are not readily apparent to human researchers.

This predictive capability can accelerate the design of novel chromophores with specific desired characteristics, such as color, fastness, and affinity for certain fibers. AI can also be used to optimize dyeing processes by predicting the ideal conditions (temperature, pH, time) for a given dye and fabric combination, leading to more efficient and sustainable dyeing practices. While still in its early stages, the application of AI and data science holds immense promise for the future of disperse dye chemistry, enabling the rapid development of next-generation dyes with superior performance and a reduced environmental impact.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Disperse Brown 4 in textile samples?

  • Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification and quantification. UV-Vis spectroscopy can supplement preliminary analysis due to the compound’s chromophoric properties. Calibration curves should be established using certified reference materials, and recovery studies must validate method accuracy .
  • Data Analysis : Perform triplicate measurements to assess precision, and apply regression models to correlate absorbance/concentration relationships. Outliers should be evaluated using Grubbs’ test .

Q. How can researchers assess the thermal stability of this compound under industrial dyeing conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and enthalpy changes. Simulate dyeing processes (e.g., 130°C for polyester) in controlled reactors, followed by HPLC-MS to detect degradation by-products .
  • Experimental Controls : Include inert atmosphere trials (e.g., nitrogen) to isolate oxidative vs. thermal degradation pathways .

Q. What are the standard protocols for evaluating the photostability of this compound in synthetic fiber matrices?

  • Methodology : Expose dyed fabrics to UV irradiation (ISO 105-B02 standard) and measure colorfastness via spectrophotometric CIELAB metrics. Use accelerated aging chambers to simulate long-term exposure, and analyze degradation products using LC/MSⁿ to identify photolytic pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s ecotoxicological effects be resolved across studies?

  • Methodology : Perform meta-analyses to identify confounding variables (e.g., dye concentration, test organisms, exposure duration). Use multivariate regression to isolate toxicity drivers. Cross-validate findings with in silico models (e.g., QSAR) to predict bioaccumulation potential .
  • Data Synthesis : Apply sensitivity analysis to prioritize variables with the highest impact on toxicity outcomes. Discrepancies may arise from matrix effects (e.g., textile auxiliaries) or analytical detection limits .

Q. What advanced techniques elucidate the interaction mechanisms between this compound and synthetic polymers during dyeing?

  • Methodology : Employ molecular dynamics simulations to model dye-polymer adsorption kinetics. Validate with experimental data from atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) to map surface interactions and bonding .
  • Experimental Design : Compare dye uptake efficiencies across polymer crystallinity grades (e.g., PET vs. nylon 6,6) to isolate structural influences .

Q. How can researchers design reproducible studies to address inconsistencies in this compound’s degradation pathways reported in literature?

  • Methodology : Standardize reaction conditions (pH, temperature, catalysts) and use isotopically labeled analogs (e.g., ¹³C-Disperse Brown 4) to track degradation products via tandem mass spectrometry. Publish raw datasets and computational workflows in open-access repositories to facilitate replication .
  • Contradiction Analysis : Apply principal component analysis (PCA) to cluster studies by experimental parameters and identify methodological divergences .

Methodological and Data Analysis Challenges

Q. What statistical approaches are optimal for validating this compound’s adsorption isotherms on heterogeneous textile surfaces?

  • Methodology : Fit data to Langmuir, Freundlich, or Temkin models using nonlinear least-squares regression. Compare Akaike Information Criterion (AIC) values to select the best-fitting model. Report confidence intervals for equilibrium constants to quantify uncertainty .

Q. How should researchers address variability in batch-to-batch dye synthesis for kinetic studies?

  • Methodology : Implement quality control protocols (e.g., HPLC purity checks ≥98%) and use statistical process control (SPC) charts to monitor synthesis consistency. Include batch ID as a random effect in mixed-effects models during data analysis .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s environmental persistence in wastewater systems?

  • Guidelines : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose detection limits and false-positive rates in LC-MS/MS analyses. Collaborate with industrial partners to contextualize findings within real-world effluent management practices .

Q. How can open science practices improve the reliability of this compound research?

  • Recommendations : Share experimental protocols on platforms like Protocols.io , and deposit spectral libraries (e.g., MS/MS fragmentation patterns) in public databases (e.g., MassBank). Use version-controlled electronic lab notebooks (ELNs) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.